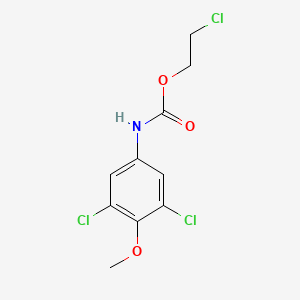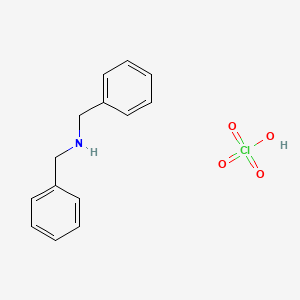![molecular formula C19H29N B14418415 1-[1-(2-Phenylethyl)cyclohexyl]piperidine CAS No. 83385-88-0](/img/structure/B14418415.png)
1-[1-(2-Phenylethyl)cyclohexyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(2-Phenylethyl)cyclohexyl]piperidine is a synthetic compound belonging to the arylcyclohexylamine class. This compound is structurally related to phencyclidine and has been studied for its pharmacological properties, particularly its effects on the central nervous system.
Métodos De Preparación
The synthesis of 1-[1-(2-Phenylethyl)cyclohexyl]piperidine involves several steps. One common method includes the reaction of cyclohexanone with phenethylamine to form the intermediate, which is then reacted with piperidine under specific conditions to yield the final product. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Análisis De Reacciones Químicas
1-[1-(2-Phenylethyl)cyclohexyl]piperidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound to its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles like amines or thiols.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a precursor for the synthesis of other arylcyclohexylamine derivatives.
Biology: The compound is used in research to study its effects on neurotransmitter systems, particularly the NMDA receptor.
Medicine: It has been investigated for its analgesic properties and potential use in pain management.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The primary mechanism of action of 1-[1-(2-Phenylethyl)cyclohexyl]piperidine involves its interaction with the NMDA receptor, a subtype of glutamate receptor in the brain. By binding to this receptor, the compound inhibits the influx of calcium ions, leading to a decrease in neuronal excitability. This action is responsible for its analgesic and anesthetic effects.
Comparación Con Compuestos Similares
1-[1-(2-Phenylethyl)cyclohexyl]piperidine is similar to other arylcyclohexylamine compounds such as phencyclidine and ketamine. it is unique in its specific binding affinity and pharmacological profile. Similar compounds include:
Phencyclidine (PCP): Known for its potent psychotomimetic effects.
Ketamine: Widely used as an anesthetic and for its antidepressant properties.
Methoxetamine (MXE): A derivative of ketamine with similar dissociative effects.
This compound’s distinct structure and pharmacological properties make it a valuable subject of study in various scientific disciplines.
Propiedades
Número CAS |
83385-88-0 |
|---|---|
Fórmula molecular |
C19H29N |
Peso molecular |
271.4 g/mol |
Nombre IUPAC |
1-[1-(2-phenylethyl)cyclohexyl]piperidine |
InChI |
InChI=1S/C19H29N/c1-4-10-18(11-5-1)12-15-19(13-6-2-7-14-19)20-16-8-3-9-17-20/h1,4-5,10-11H,2-3,6-9,12-17H2 |
Clave InChI |
NFAAOWDLIWVEPN-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(CCC2=CC=CC=C2)N3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



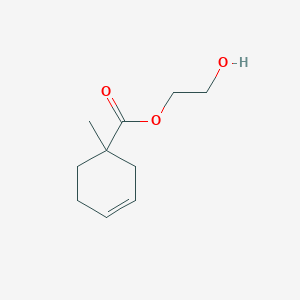
![N-[4-(1H-Imidazol-5-yl)phenyl]-N'-prop-2-en-1-ylmethanimidamide](/img/structure/B14418341.png)
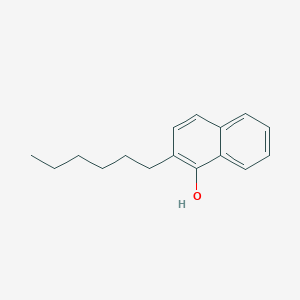

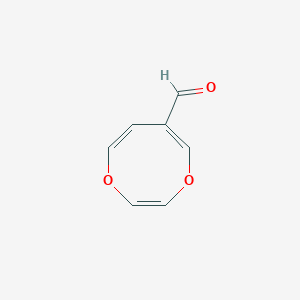
![3-Benzoyl-2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one](/img/structure/B14418366.png)
![5-Chlorobicyclo[3.3.1]non-2-ene](/img/structure/B14418373.png)
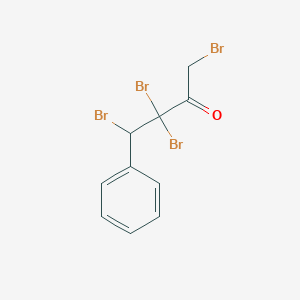
![5,6,7,9,10,31,32,33-Octachlorodecacyclo[24.7.1.14,8.115,19.02,25.03,13.014,24.030,34.012,36.023,35]hexatriaconta-1(33),2(25),3(13),4(36),5,7,9,11,14(24),15,17,19(35),20,22,26(34),27,29,31-octadecaene](/img/structure/B14418388.png)
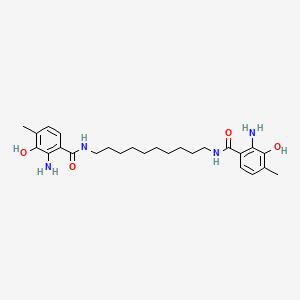
![[2-(Pent-4-EN-1-YL)cyclododec-1-EN-1-YL]methanol](/img/structure/B14418407.png)
